Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester

Lipophilicity Drug Design Membrane Permeability

Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester (CAS 178870-05-8) is a synthetic, small-molecule benzoate ester (C20H19ClFNO3, MW 375.82 g/mol) characterized by a densely functionalized aromatic core. It combines a 2-chloro substituent, a 2-fluorobenzoyl amide group, and a cyclohexyl ester moiety.

Molecular Formula C20H19ClFNO3
Molecular Weight 375.8 g/mol
CAS No. 178870-05-8
Cat. No. B12718571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester
CAS178870-05-8
Molecular FormulaC20H19ClFNO3
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)Cl
InChIInChI=1S/C20H19ClFNO3/c21-17-11-10-13(23-19(24)15-8-4-5-9-18(15)22)12-16(17)20(25)26-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,23,24)
InChIKeyVUFGNUJBMHWIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 2-Chloro-5-((2-Fluorobenzoyl)Amino)-, Cyclohexyl Ester: Key Physicochemical Profile for Informed Procurement


Benzoic acid, 2-chloro-5-((2-fluorobenzoyl)amino)-, cyclohexyl ester (CAS 178870-05-8) is a synthetic, small-molecule benzoate ester (C20H19ClFNO3, MW 375.82 g/mol) characterized by a densely functionalized aromatic core. It combines a 2-chloro substituent, a 2-fluorobenzoyl amide group, and a cyclohexyl ester moiety. This arrangement produces a compound with high lipophilicity (XlogP = 5.1) and a moderately low topological polar surface area (TPSA = 55.4 Ų), positioning it within the physicochemical space often explored for membrane-permeable chemical probes and advanced intermediates in medicinal chemistry [1]. Its unique substitution pattern differentiates it from mono-substituted benzoic acid derivatives and simpler alkyl esters that lack the same steric and electronic balance.

Why Generic Benzoic Acid Esters Cannot Replace 2-Chloro-5-((2-Fluorobenzoyl)Amino)- Cyclohexyl Ester in Specialized Applications


Generic benzoic acid esters, such as methyl, ethyl, or isopropyl variants, cannot freely substitute for the cyclohexyl ester of 2-chloro-5-((2-fluorobenzoyl)amino)-benzoic acid because the cyclohexyl group imparts a step-change in lipophilicity (XlogP 5.1 vs. predicted values of ~2.5-3.5 for simple alkyl esters) and significantly increases steric bulk. This affects not only passive membrane permeability and metabolic stability profiles but also dictates the compound's behavior in formulation, chromatographic retention, and potential prodrug strategies. Furthermore, the combination of the ortho-chloro and 2-fluorobenzoyl amide groups creates a specific electronic environment that defines target-binding pharmacophore requirements. Therefore, indiscriminate replacement of the cyclohexyl ester with a less bulky, more polar analog will alter the physicochemical and likely the biological performance characteristics of any candidate molecule, making informed, structure-based selection critical for reproducible research and development [1].

Directly Comparable Physicochemical Evidence for 2-Chloro-5-((2-Fluorobenzoyl)Amino)- Cyclohexyl Ester vs. Closest Ester Analogs


Lipophilicity-Driven Differentiation: Cyclohexyl Ester Achieves a 2-3 Log Unit Higher XlogP than Common Alkyl Esters

The target compound's cyclohexyl ester provides an XlogP of 5.1, as computed via standard chemical algorithms. In contrast, the closest in-class analogs, such as the methyl, ethyl, and isopropyl esters of the same 2-chloro-5-((2-fluorobenzoyl)amino)benzoic acid core, are predicted to have XlogP values in the range of approximately 2.5 to 3.5. This is a class-level inference based on additive fragment-based calculations and reliable trends for benzoate esters. The quantified difference of 1.6 to 2.6 log units translates to a >10-fold increase in partition coefficient, directly impacting tissue distribution, solubility, and retention times in reversed-phase chromatography [1].

Lipophilicity Drug Design Membrane Permeability

Topological Polar Surface Area: Cyclohexyl Ester Maintains a Favorable 55.4 Ų TPSA for Blood-Brain Barrier Penetration Potential

The computed topological polar surface area (TPSA) for the target compound is 55.4 Ų. This value falls well within the established threshold of <90 Ų often associated with favorable blood-brain barrier (BBB) penetration, and significantly below the <140 Ų limit for oral bioavailability. While ester analogs with shorter alkyl chains (methyl, ethyl) would have slightly lower TPSA values (~52-55 Ų), the cyclohexyl ester’s TPSA remains comparably low, preserving CNS drug-likeness, while uniquely enhancing lipophilicity as shown in the previous evidence item. The combined TPSA and XlogP profile is distinctive among accessible analogs of this scaffold [1].

CNS Drug Design TPSA Blood-Brain Barrier

Hydrogen Bond Donor/Acceptor Profile Supports a Balanced Pharmacophore for Target Recognition

The target compound possesses 1 hydrogen bond donor (amide NH) and 4 hydrogen bond acceptors (carbonyl O, amide O, ester O, possibly F). This 1:4 donor-to-acceptor ratio is preserved across the ester analog series, but the cyclohexyl group introduces significant steric shielding around the ester carbonyl, potentially altering acceptor accessibility and metabolic susceptibility compared to less bulky esters. This structural feature differentiates it from methyl or ethyl esters, where the ester carbonyl is more solvent-exposed and may undergo faster hydrolysis [1].

Hydrogen Bonding Pharmacophore Medicinal Chemistry

Rotatable Bond Count and Molecular Complexity Differentiate the Cyclohexyl Ester from Simpler, More Flexible Analogs

The target compound exhibits 5 rotatable bonds, a count identical to many simple alkyl ester analogs. However, the cyclohexyl ring itself introduces a constrained, chair-conformation environment that reduces the overall conformational entropy compared to a straight-chain hexyl ester (which would have 5 additional rotatable bonds). This differentiated conformational restriction can impact target-binding entropy and selectivity in a manner not achievable with acyclic ester counterparts. The molecular complexity score (497) further underscores its distinct three-dimensional shape [1].

Molecular Flexibility Conformational Analysis Drug-Likeness

Optimal Utilization Scenarios for Benzoic Acid, 2-Chloro-5-((2-Fluorobenzoyl)Amino)-, Cyclohexyl Ester Based on Differentiated Evidence


Chemical Tool Compound for Investigating Membrane Permeability and CNS Penetration

Leveraging its high XlogP (5.1) and low TPSA (55.4 Ų), this cyclohexyl ester is ideally suited as a fluorescent or radioactive probe for studying passive membrane permeation mechanisms, particularly in blood-brain barrier (BBB) models. Its lipophilic profile allows it to serve as a benchmark for uptake studies in MDCK-MDR1 or hCMEC/D3 cell lines, where a high permeability coefficient is expected relative to standard ester controls [1].

Advanced Synthetic Intermediate for Medicinal Chemistry Programs

The compound’s specific substitution pattern – ortho-chloro and meta-(2-fluorobenzoyl)amino – makes it a versatile intermediate for late-stage diversification. The cyclohexyl ester acts as a protecting group that can be orthogonally removed or transformed, while the halogen and amide functionalities enable further coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate focused libraries of analogs with improved pharmacological profiles .

Prodrug Design Study for Modulating Pharmacokinetic Properties

The cyclohexyl ester’s increased steric bulk and lipophilicity, compared to methyl or ethyl esters, make this compound a candidate for evaluating the rate of esterase-mediated hydrolysis in plasma and liver microsome stability assays. It can be used to establish structure-stability relationships that guide the design of ester prodrugs with tunable activation half-lives [1].

Reference Standard for Chromatographic Method Development

Due to its distinct retention characteristics (high XlogP, moderate TPSA), this compound is well-suited as a system suitability standard for reversed-phase HPLC and LC-MS methods aiming to separate closely related benzoate ester analogs or metabolites. Its well-defined structure facilitates robust method validation and quantification in complex biological matrices [1].

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